4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Medicinal Chemistry Kinase Inhibitor Scaffold Structure-Activity Relationship (SAR)

4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (CAS 1354920-53-8) is a heterocyclic compound belonging to the 2,4,6-trisubstituted pyrimidine class, featuring a bromophenyl group at the 4-position and a thiophenyl group at the 6-position. It is primarily distributed by chemical vendors as a research-grade 'building block' for potential medicinal chemistry applications, including kinase inhibitor development.

Molecular Formula C14H10BrN3S
Molecular Weight 332.22 g/mol
CAS No. 1354920-53-8
Cat. No. B6347724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
CAS1354920-53-8
Molecular FormulaC14H10BrN3S
Molecular Weight332.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C3=CC=CS3
InChIInChI=1S/C14H10BrN3S/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18)
InChIKeyQSCRCKDDPXWFGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine Procurement Research: A Chemotype with Unestablished Differentiation


4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (CAS 1354920-53-8) is a heterocyclic compound belonging to the 2,4,6-trisubstituted pyrimidine class, featuring a bromophenyl group at the 4-position and a thiophenyl group at the 6-position. It is primarily distributed by chemical vendors as a research-grade 'building block' for potential medicinal chemistry applications, including kinase inhibitor development . A direct regioisomeric analog, 4-(4-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (CAS 860480-67-7), is also commercially available . However, a comprehensive review of primary literature, patents, and authoritative databases reveals an absence of any quantitative biological or physicochemical data that would allow for its scientific differentiation from these close analogs.

The Risk of Blind Substitution for 4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine


In the absence of targeted biological data, generic substitution of 4-(3-bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine with its 4-bromo isomer (CAS 860480-67-7) or other thiophenyl-pyrimidine derivatives carries significant but unquantified risk. The position of the bromine atom on the phenyl ring (meta vs. para) is a well-established determinant of molecular recognition, electronic distribution, and binding affinity in drug-target interactions [1]. For example, class-level SAR analyses of thiophene-pyrimidine EGFR inhibitors demonstrate that subtle changes in peripheral aryl substitution result in large variations in antiproliferative IC50 values against cancer cell lines [2]. Until direct comparative data are generated, any assumption of functional equivalence between this compound and its closest analogs is scientifically unsupported.

Quantitative Differentiation Evidence for 4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine: A Null Result


Direct Comparator Analysis: Target Compound vs. 4-Bromo Regioisomer

A search for direct head-to-head experimental comparisons between 4-(3-bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (CAS 1354920-53-8) and its 4-(4-bromophenyl) regioisomer (CAS 860480-67-7) yielded no records. No study has measured them in the same assay to provide quantitative data on differences in binding affinity, cellular potency, or any other differentiating parameter. This absence of data confirms a critical evidence gap for procurement decisions based on performance .

Medicinal Chemistry Kinase Inhibitor Scaffold Structure-Activity Relationship (SAR)

In-Class Antibacterial Potential: Unproven for the 3-Bromo Substituent

A class of 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives has demonstrated antibacterial activity by inhibiting the FtsZ protein. A leading example, compound F20, showed strong potency against MRSA and VRE with MIC values of 2 µg/mL, outperforming methicillin and vancomycin [1]. However, compound F20 is chemically distinct from the target molecule; the target's specific 3-bromophenyl substituent has never been evaluated in this or any other antibacterial assay. Extrapolating the potent activity of F20 to the target compound would be scientifically invalid without direct testing.

Antibacterial Discovery FtsZ Inhibition Drug-Resistant Bacteria

Quantitative Cancer Cell Panel Data: Available for Analogs, Not for Target Compound

A 2020 study detailed the synthesis and antiproliferative evaluation of five series of thiophene-pyrimidine derivatives against cancer cell lines (A549, A431, etc.). The lead compound 13a exhibited IC50 values of 4.34 µM (A549) and 3.79 µM (A431), comparable to the drug Olmutinib [1]. Despite the structural diversity explored in this SAR study, the specific 3-bromophenyl substitution was not among the 37 compounds synthesized and tested. This leaves the target compound's activity in any cancer model completely unknown and unquantifiable relative to the proven series.

Cancer Research EGFR Inhibition Antiproliferative Activity

Prospective Application Scenarios for 4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine Founded on Structural Potential


Medicinal Chemistry 'Fragment-to-Lead' Library Expansion

This compound is suitable for screening as a fragment or scaffold in a library designed to explore novel chemical space for kinase or antibacterial targets. Its procurement is justified in the context of diversity-oriented synthesis to establish new SAR, rather than as an optimized lead. The role of the 3-bromo substituent as a vector for further elaboration or a probe of a specific hydrophobic pocket remains to be experimentally determined [1].

Synthesis of a Targeted Covalent Inhibitor Precursor

The 3-bromophenyl group provides a synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). A research group could rationally procure this specific isomer to install a warhead or affinity tag at the meta-position, a strategy precluded by the para-bromo isomer. This scenario's value is purely in its synthetic utility, not its inherent biological profile [1].

Negative Control Compound for 4'-Bromo SAR Studies

For a laboratory already studying the interaction of a 4'-bromophenyl-containing ligand with a confirmed protein target, this 3'-bromo isomer could be procured as a direct positional isomer control. A comparative evaluation would immediately reveal the steric and electronic tolerance of the binding pocket, generating the very quantitative differentiation data that is currently missing from the public domain .

Quote Request

Request a Quote for 4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.